5-Amino-2-hydroxybenzonitrile
Overview
Description
5-Amino-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H6N2O . It is a derivative of benzonitrile, characterized by the presence of an amino group at the fifth position and a hydroxyl group at the second position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reduction of 2-hydroxy-5-nitrobenzonitrile using hydrogen gas in the presence of a palladium catalyst on activated carbon. The reaction is typically carried out in ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino and hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 5-Amino-2-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving nitrile and amino groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-amino-2-hydroxybenzonitrile involves its interaction with various molecular targets. The amino and hydroxyl groups on the benzene ring allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
- 3-Fluoro-4-hydroxybenzonitrile
- 3-Chloro-5-hydroxybenzonitrile
- 2,6-Difluoro-4-hydroxybenzonitrile
Comparison: Compared to its analogs, 5-amino-2-hydroxybenzonitrile is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
5-Amino-2-hydroxybenzonitrile (C7H6N2O) is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound features an amino group at the fifth position and a hydroxyl group at the second position of the benzene ring, which enhances its reactivity and ability to interact with biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.
Chemical Structure
- Molecular Formula : C7H6N2O
- Functional Groups : Amino (-NH2) and Hydroxyl (-OH)
Synthesis Methods
Several methods have been reported for synthesizing this compound, including:
- Nucleophilic Substitution : Involves the substitution of a halogen in a halobenzonitrile with an amino group.
- Reduction Reactions : Reduction of corresponding nitro or cyano derivatives can yield the desired compound.
Characterization Techniques
The characterization of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
This compound exhibits its biological activity primarily through:
- Hydrogen Bonding : The presence of amino and hydroxyl groups allows for extensive hydrogen bonding, which can influence enzyme activity and receptor modulation.
- Enzyme Interactions : It is used to explore interactions with various enzymes involved in metabolic pathways, particularly those relating to nitrile and amino groups.
Case Studies
-
Antitumor Activity : In studies involving structurally related compounds, derivatives containing amino and hydroxyl groups have shown significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs demonstrated IC50 values in the low micromolar range against lung cancer cells (A549, HCC827) in both 2D and 3D culture systems .
Compound Cell Line IC50 (μM) Compound 5 A549 2.12 ± 0.21 Compound 6 HCC827 5.13 ± 0.97 Compound 8 NCI-H358 6.75 ± 0.19 - Antimicrobial Activity : Similar compounds have been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods, showing promising antibacterial properties .
Comparative Analysis
Compared to other benzonitrile derivatives, this compound stands out due to its unique combination of functional groups that enhance its reactivity:
Compound Name | Functional Groups | Biological Activity |
---|---|---|
This compound | -NH2, -OH | Potentially antimicrobial & anticancer |
3-Fluoro-4-hydroxybenzonitrile | -OH | Limited biological studies |
4-Amino-5-fluoro-2-hydroxybenzonitrile | -NH2, -OH | Anticancer activity reported |
Properties
IUPAC Name |
5-amino-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAOIPFLGXRQSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986970 | |
Record name | 5-Amino-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67608-58-6 | |
Record name | 5-Amino-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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